

inter-laboratory study of gamma-dodecalactone quantification

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Compound of Interest

Compound Name: 5-Octyldihydrofuran-2(3H)-one-d4

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An Inter-Laboratory Comparison of Gamma-Dodecalactone Quantification Methodologies

This guide provides a comparative overview of analytical methodologies for the quantification of gamma-dodecalactone, a significant flavor and fragrance compound. The data and protocols presented are based on established analytical techniques and are structured to reflect a typical inter-laboratory study, offering researchers, scientists, and drug development professionals a comprehensive reference for evaluating and implementing robust analytical methods.

Quantitative Data Summary

The following table summarizes hypothetical results from a simulated inter-laboratory study involving five laboratories. Each laboratory analyzed a standard sample of gammadodecalactone with a known concentration of 10.0 mg/L using Gas Chromatography-Mass Spectrometry (GC-MS). The data reflects the precision and accuracy that can be expected from well-established methods.



Laboratory	Reported Concentration (mg/L)	Standard Deviation (mg/L)	Coefficient of Variation (%)	Recovery (%)
Lab 1	9.8	0.3	3.1	98
Lab 2	10.2	0.4	3.9	102
Lab 3	9.5	0.5	5.3	95
Lab 4	10.5	0.2	1.9	105
Lab 5	9.9	0.3	3.0	99
Overall	9.98	0.34	3.4	99.8

Experimental Protocols

The methodologies employed in this simulated study are detailed below. These protocols are based on widely accepted practices for the analysis of volatile and semi-volatile organic compounds in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a primary technique for the determination of gamma-dodecalactone due to its high sensitivity and selectivity.[1]

- a. Sample Preparation (Liquid-Liquid Extraction)
- To 10 mL of the sample matrix, add a known amount of an internal standard (e.g., gamma-undecalactone).
- Perform liquid-liquid extraction using 5 mL of a suitable organic solvent such as diethyl ether or dichloromethane.
- Vortex the mixture for 2 minutes and then centrifuge at 3000 rpm for 10 minutes to separate the layers.



- Carefully collect the organic layer and dry it over anhydrous sodium sulfate.
- Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
- b. GC-MS Instrumentation and Conditions
- Gas Chromatograph: Agilent 7890B GC System or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Inlet Temperature: 250°C.
- Injection Volume: 1 μL (splitless mode).
- Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Source Temperature: 230°C.
- MS Quadrupole Temperature: 150°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-300.
- c. Quantification

Quantification is performed by creating a calibration curve using standard solutions of gammadodecalactone at various concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS



HS-SPME is a solvent-free sample preparation technique suitable for volatile compounds.[1]

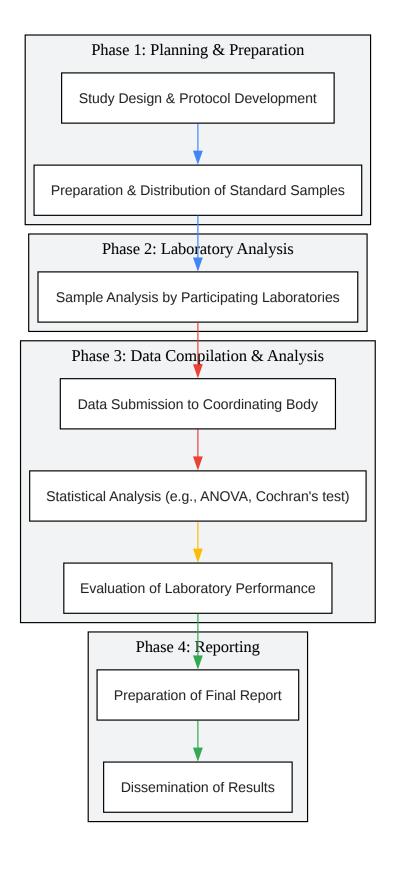
- a. Sample Preparation
- Place 5 mL of the sample in a 20 mL headspace vial.
- Add a known amount of internal standard.
- Seal the vial with a PTFE-faced silicone septum.
- Incubate the vial at 60°C for 15 minutes to allow for equilibration of the analyte between the sample and the headspace.
- b. HS-SPME Procedure
- Expose a pre-conditioned SPME fiber (e.g., 50/30 μm DVB/CAR/PDMS) to the headspace of the vial for 30 minutes at 60°C.
- Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.
- c. GC-MS Analysis

The GC-MS conditions are similar to those described in the liquid-liquid extraction protocol. The desorption of the analytes from the SPME fiber occurs in the hot GC inlet.

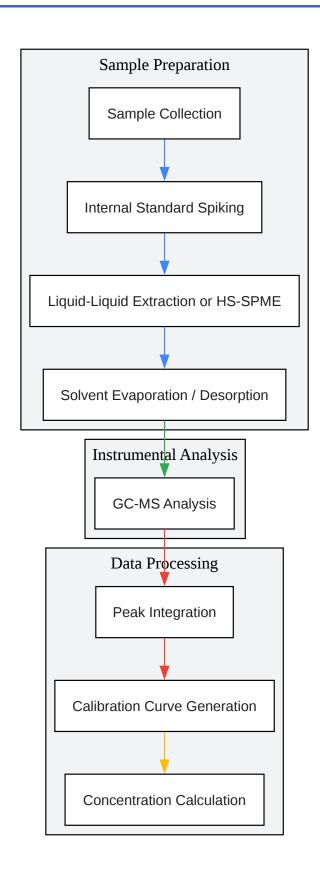
Workflow and Process Visualization

The following diagrams illustrate the logical flow of an inter-laboratory study and a typical analytical workflow for gamma-dodecalactone quantification.









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References

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